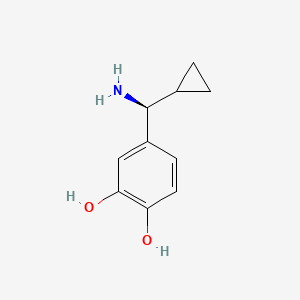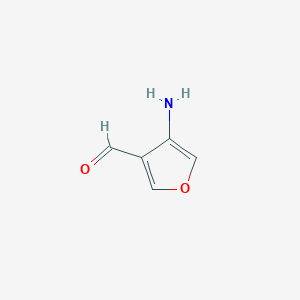![molecular formula C13H9ClN4O B13102559 3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the amino and chlorophenyl groups in the structure enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or dimethylformamide, and catalysts such as p-toluenesulfonic acid or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells or the reduction of inflammation in diseased tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
- 3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
- 3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
Uniqueness
3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to the specific positioning of the amino and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. This compound has shown superior activity in certain biological assays compared to its analogs, making it a promising candidate for further development in therapeutic applications.
Propriétés
Formule moléculaire |
C13H9ClN4O |
|---|---|
Poids moléculaire |
272.69 g/mol |
Nom IUPAC |
3-amino-2-(2-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9ClN4O/c14-10-6-2-1-4-8(10)12-17-11-9(5-3-7-16-11)13(19)18(12)15/h1-7H,15H2 |
Clé InChI |
RUEUWIVNTFRRSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C(=O)N2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)

![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)






![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
